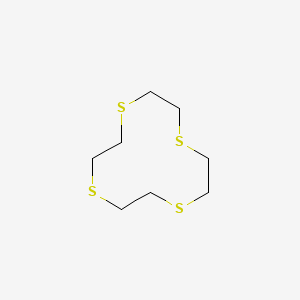

1,4,7,10-Tetrathiacyclododecane

Description

Significance of Macrocyclic Thioethers in Coordination Chemistry

Macrocyclic ligands, which are large cyclic molecules with at least nine atoms and three or more donor sites, are of great interest in coordination chemistry. wikipedia.org They often display a high affinity for metal ions, a phenomenon known as the macrocyclic effect. wikipedia.org This effect is attributed to a combination of the entropic advantage of chelation and the pre-organized nature of the ligand's binding sites. wikipedia.org

Thioether macrocycles, in particular, are valuable for their ability to coordinate with soft transition metals. acs.org The sulfur donor atoms in thioethers have a notable preference for softer, lower oxidation state metal ions. nih.gov This characteristic influences the redox properties and electronic structures of the resulting metal complexes. nih.gov The study of homoleptic thioether complexes, where the metal ion is coordinated only to thioether sulfur atoms, has been crucial in understanding the specific effects of thioether ligation. nih.gov The development of crown thioethers has been instrumental in facilitating this research. nih.gov

The coordination of thioether macrocycles to metal ions can lead to the formation of discrete metal complexes or extended coordination polymers, depending on the ligand's conformation and the coordination preferences of the metal ion. acs.org While some thioether macrocycles act as capping ligands that encourage the formation of simple complexes, others, including larger rings, have shown a tendency to form oligomeric and polymeric structures, particularly with ions like silver(I). acs.org

Historical Context of 1,4,7,10-Tetrathiacyclododecane (nih.govaneS₄) Research

The study of macrocyclic thioethers and their coordination chemistry has been an active area of research. The synthesis and characterization of various crown thioethers, including those with different ring sizes and numbers of sulfur atoms, have been pivotal in advancing the field. nih.gov Seminal work in this area includes the synthesis, conformational analysis, and metal coordination studies of macrocycles like 9S3, 12S3, 18S6, and 24S6. nih.gov

Research into this compound and its analogues has contributed to a deeper understanding of the coordination behavior of thioether ligands. For instance, studies on mixed-donor macrocyclic ligands with both nitrogen and sulfur donors have revealed important trends in copper coordination. nih.gov It has been established that replacing a thioether sulfur donor with an amine nitrogen donor significantly increases the stability constants for Cu(II) complexes. nih.gov Furthermore, the more positive Cu(II)/Cu(I) redox potential observed in complexes with sulfur donors is attributed to the destabilization of the Cu(II) oxidation state rather than the stabilization of the Cu(I) state. nih.gov

The ability of this compound to form stable complexes with various metal ions has made it a valuable tool in supramolecular chemistry, with applications in metal ion separation, sensing, and the development of new materials. smolecule.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₆S₄ nih.gov |

| Molecular Weight | 240.473 g/mol nist.govnist.gov |

| CAS Registry Number | 25423-56-7 nist.govnist.gov |

| Appearance | White to Almost white powder to crystal |

| Melting Point | 226-228 °C chemicalbook.com |

| Boiling Point | 160-162 °C at 0.5 mm Hg chemicalbook.com |

| IUPAC Name | This compound nih.gov |

| SMILES | C1CSCCSCCSCCS1 nih.gov |

| InChIKey | MULBAFLKPUVJKC-UHFFFAOYSA-N nih.govnist.gov |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4,7,10-tetraazacyclododecane (B123705) |

| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane |

| 1-oxa-4,7-dithiacyclononane |

| 2,2'-bi-2-imidazoline |

| 2,3,5,6,8,9-hexahydrodiimidazo[1,2-a:2',1'-c]pyrazine |

| 6-Azido-9-(Tetrahydro-2H-pyran-2-yl)-9H-purine |

| 9S3 |

| 12S3 |

| 18S6 |

| 24S6 |

| AMBA |

| benzaldehyde |

| t-butyl bromoacetate |

| calcium hydroxide |

| carbon nanotube |

| chlorophyll |

| cyclen |

| cyclododecane |

| cysteine |

| diisobutylaluminum hydride |

| dimethylacetamide |

| dithiooxamide |

| DOTA |

| DO3A |

| gadolinium |

| glyoxal |

| heme |

| homocysteine |

| human serum albumin |

| methionine |

| nitromethane |

| phthalocyanine |

| porphyrin |

| potassium hydroxide |

| Prohance |

| purine |

| pyridine |

| rhodium(III) chloride |

| RM1 |

| sodium acetate |

| sodium carbonate |

| sodium sulfate |

| tert-butyl 2-bromoacetate |

| tetrathiafulvalene (B1198394) |

| THF |

| toluene |

| triethylenetetramine |

| triethylsilane |

| trifluoroacetic acid |

| tricyclic bisamidine 1 |

| Tyr3-octreotate |

Structure

3D Structure

Properties

IUPAC Name |

1,4,7,10-tetrathiacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16S4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULBAFLKPUVJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCSCCSCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180083 | |

| Record name | 1,4,7,10-Tetrathiacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25423-56-7 | |

| Record name | 1,4,7,10-Tetrathiacyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25423-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10-Tetrathiacyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025423567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25423-56-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,7,10-Tetrathiacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10-Tetrathiacyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7,10-TETRATHIACYCLODODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLZ9K3KCA5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,4,7,10 Tetrathiacyclododecane

Established Synthetic Routes to Macrocyclic Thioethers

The preparation of macrocyclic thioethers, or thia-crown ethers, is built upon fundamental principles of macrocyclization. A primary challenge is to favor the formation of a cyclic monomer over linear polymer chains.

The high-dilution principle is a cornerstone strategy in macrocycle synthesis. escholarship.org By maintaining very low concentrations of the reactants, the probability of two reactive ends of the same molecule finding each other (intramolecular reaction) is increased relative to the probability of two different molecules reacting (intermolecular polymerization). escholarship.org This is often achieved by the slow, simultaneous addition of the two precursor molecules into a large volume of solvent using syringe pumps. escholarship.org

A widely employed and classical approach is the bimolecular condensation of a dithiol with a dihalide. For thia-crown ethers, this typically involves the reaction of an α,ω-dithiol with an α,ω-dihaloalkane in the presence of a base. The base deprotonates the thiol groups to form more nucleophilic thiolate anions, which then displace the halide leaving groups in a double nucleophilic substitution reaction.

A significant improvement in this methodology was the discovery of the "cesium effect" by Kellogg and Buter. illinois.edu Research demonstrated that using cesium carbonate (Cs₂CO₃) as the base in a solvent like dimethylformamide (DMF) dramatically increases the yield of macrocyclization compared to using other alkali metal carbonates like sodium or potassium carbonate. illinois.edu While the carbonate ion deprotonates the thiol, the large, poorly-solvated cesium cation is believed to act as a template, holding the ends of the linear precursor in proximity, thus favoring cyclization. illinois.edu This cesium-assisted approach can produce thia-crown ethers in yields of up to 80%. illinois.edu

Another established strategy is metal-ion template synthesis . In this method, a metal ion coordinates to the donor atoms of the linear precursors, organizing them into a conformation that promotes the ring-closing reaction. scite.ainih.govnih.gov Upon formation of the macrocycle, the metal ion can be retained or removed to yield the free ligand. This approach is highly effective for synthesizing macrocycles with nitrogen donors and has also been applied to tetrathia macrocycles. illinois.edu

Table 1: Overview of Established Synthetic Routes for Macrocyclic Thioethers

| Method | Description | Key Reagents | Typical Conditions | Primary Advantage |

|---|---|---|---|---|

| High-Dilution Cyclization | Standard Williamson ether synthesis analogue for thioethers, relying on low reactant concentrations to favor cyclization over polymerization. escholarship.org | α,ω-Dithiol, α,ω-Dihaloalkane, Base (e.g., NaH, K₂CO₃) | Slow addition of reactants to a large volume of solvent (e.g., EtOH, THF). | Fundamentally simple and widely applicable. |

| Cesium-Assisted Cyclization | A high-yield variation where cesium carbonate acts as both the base and a template, promoting efficient cyclization. illinois.edu | α,ω-Dithiol, α,ω-Dihaloalkane, Cesium Carbonate | Dimethylformamide (DMF) solvent at moderate temperatures. | Significantly higher yields (often >70-80%) compared to other methods. illinois.edursc.org |

| Metal-Ion Template Synthesis | A metal ion coordinates the linear precursors, pre-organizing them for an efficient intramolecular ring-closing reaction. illinois.edu | Dithiol, Dihaloalkane, Metal Salt (e.g., Co(II), Ni(II), Cu(II)) | Stoichiometric amounts of the metal template in a suitable solvent. | High specificity and yield for certain macrocycle sizes. scite.ai |

Advanced Strategies for 1,4,7,10-Tetrathiacyclododecane Preparation

The specific synthesis of this compound ( sigmaaldrich.comaneS₄) is best achieved through a bimolecular [2+2] cyclization strategy, which combines two identical dithiol units and two identical dihalide units. The most direct and efficient application of established methods would involve the reaction of ethane-1,2-dithiol with 1,2-dichloroethane (B1671644).

Leveraging the high efficiency of the cesium effect, the most advanced and practical strategy for preparing this compound involves the slow, simultaneous addition of ethane-1,2-dithiol and a 1,2-dihaloethane (such as 1,2-dichloroethane or 1,2-dibromoethane) to a suspension of cesium carbonate in DMF. illinois.edu The reaction proceeds via the in-situ formation of cesium thiolates, which then react to form the 12-membered ring. This method avoids the pre-formation of potentially unstable dithiolates and consistently provides high yields for various thia-crown ethers. illinois.edu

An alternative, though less direct, precursor would be 1,2-bis(2-hydroxyethylthio)ethane. angenechemical.comnist.gov This diol could be synthesized and then the terminal hydroxyl groups would need to be converted into good leaving groups, such as tosylates or iodides, before the cyclization reaction with a dithiolate.

Table 2: Proposed Reactants for the Cesium-Assisted Synthesis of this compound

| Role | Reactant | Chemical Formula | Rationale |

|---|---|---|---|

| Sulfur Source (Dithiol) | Ethane-1,2-dithiol | C₂H₄(SH)₂ | Provides the two sulfur atoms and the ethylene (B1197577) bridge for two sides of the macrocycle. wikipedia.org |

| Carbon Source (Dihalide) | 1,2-Dichloroethane | C₂H₄Cl₂ | Provides the ethylene bridge for the other two sides of the macrocycle. nih.gov |

| Base / Promoter | Cesium Carbonate | Cs₂CO₃ | Serves as an efficient base and provides the "cesium effect" template to ensure high cyclization yield. illinois.edu |

| Solvent | Dimethylformamide (DMF) | C₃H₇NO | A polar aprotic solvent in which the cesium-assisted synthesis is highly effective. illinois.edu |

Green Chemistry Approaches in this compound Synthesis

While dedicated green chemistry studies for this compound are not extensively documented, principles of green chemistry can be applied to its synthesis. The primary goal is to improve efficiency, reduce waste, and use less hazardous materials.

The most significant "green" advancement in thia-crown ether synthesis has been the development of the high-yield cesium carbonate method. illinois.edu From a green chemistry perspective, a reaction with a high yield is inherently preferable as it maximizes the conversion of starting materials to the desired product, thus improving atom economy and minimizing waste separation efforts.

Further green improvements could focus on several areas:

Catalysis: While the cesium carbonate method is highly efficient, it is stoichiometric. Developing a truly catalytic system, perhaps using transition metals to facilitate the C-S bond formation, could reduce the amount of inorganic promoter required. nist.gov

Solvent Selection: Although effective, DMF is a solvent with some health and environmental concerns. Research into replacing it with more benign, bio-based solvents or even performing the reaction in water would be a significant green advancement. google.com

Thiol Alternatives: Low molecular weight thiols like ethane-1,2-dithiol are notoriously malodorous. While unavoidable for this specific target, broader green approaches in thioether synthesis explore the use of odorless thiol surrogates, such as Bunte salts (S-alkyl or S-aryl thiosulfates), which can reduce the hazards associated with handling volatile thiols. google.com

In essence, optimizing the established high-yield cesium-promoted synthesis represents the current state-of-the-art for a greener preparation of this compound by maximizing efficiency and minimizing the generation of polymeric byproducts.

Coordination Chemistry of 1,4,7,10 Tetrathiacyclododecane Metal Complexes

General Principles of Thioether-Metal Coordination

The coordination of metal ions by thioether ligands is governed by fundamental principles of inorganic chemistry, particularly the Hard and Soft Acids and Bases (HSAB) theory. researchgate.net Thioether sulfur atoms, being soft bases, exhibit a strong affinity for soft metal ions, such as those in the later transition series. researchgate.net The sulfur atom in a thioether group is sp3 hybridized and possesses two lone pairs of electrons that can be donated to a metal center to form a coordinate covalent bond. researchgate.net This interaction is primarily a σ-donation, although π-acceptor character can be observed when the metal is in a high oxidation state or electron-deficient. researchgate.net

Transition metal thioether complexes are extensive and have been widely studied. nih.gov The thioether ligand is considered a weaker donor than phosphine (B1218219) ligands but forms stable complexes with a range of metal halides and other precursors. nih.gov Unlike their ether counterparts, thioethers can also function as bridging ligands between two metal centers, as seen in certain niobium complexes. nih.gov

Influence of Sulfur Donor Atoms on Coordination Geometry

The presence of sulfur donor atoms significantly influences the resulting geometry of the metal complex. Thioether complexes typically feature a pyramidal geometry at the sulfur center, with C-S-C bond angles around 99°, a value that remains largely unchanged upon coordination to a metal. nih.gov The M-S-C bond angle (where M is a metal) is generally less than the ideal tetrahedral angle of 109.5° due to steric hindrance and electrostatic repulsion from the sulfur lone pairs. researchgate.net

Factors Affecting Complex Stability

The stability of metal complexes, including those with thioether ligands, is influenced by a combination of factors related to both the metal ion and the ligand itself. nih.govumb.edu

Metal Ion Properties:

Charge and Size: Generally, smaller and more highly charged metal ions form more stable complexes due to stronger electrostatic attraction with the ligand. nih.govcapes.gov.br

Hard-Soft Acid-Base (HSAB) Principle: As soft bases, thioether ligands form the most stable complexes with soft acid metal ions (e.g., Ag+, Hg2+, Pd2+, Pt2+, Ru2+). researchgate.netnih.gov

Ligand Properties:

Chelate Effect: Macrocyclic ligands like 1,4,7,10-tetrathiacyclododecane are multidentate, meaning they bind to the metal ion at multiple sites. This chelation leads to a significant increase in complex stability compared to coordination by individual monodentate thioether ligands, an effect driven largely by a favorable entropy change. nih.govumb.edu The pre-organized structure of the macrocycle enhances this effect.

Steric Hindrance: The bulkiness of the ligand can affect complex stability. nih.gov The methylene (B1212753) bridges in nih.govaneS4 provide a flexible framework that can adapt to the preferred coordination geometry of different metal ions.

Solvent Effects: The nature of the solvent can modulate the stability of thioether complexes. For example, the stability of some thioether complexes is found to be much lower in strongly coordinating solvents like DMSO compared to acetonitrile, primarily due to the stronger solvation of the metal ions in DMSO. nih.gov

Complexation with Transition Metals

The NS3 donor set of related mixed thia-aza macrocycles is well-suited for coordinating to soft metal ions. mdpi.com Similarly, the S4 donor set of this compound makes it an excellent ligand for a variety of transition metals, with a particular affinity for soft, second and third-row transition metals like ruthenium.

Ruthenium Complexes of this compound

Ruthenium(II), a soft metal ion, forms stable and well-defined complexes with the nih.govaneS4 macrocycle. These complexes are of interest due to the diverse redox and electronic properties of ruthenium, which can be tuned by the surrounding ligands.

The synthesis of Ru(II)- nih.govaneS4 complexes often starts from a suitable ruthenium(II) precursor. A common method involves the reaction of cis-[Ru(dmso)4Cl2] (where dmso is dimethylsulfoxide) with the this compound macrocycle. This reaction yields the complex cation [Ru( nih.govaneS4)(dmso)Cl]+. nih.gov From this precursor, a variety of other complexes can be synthesized by substituting the dmso and chloride ligands with other monodentate or bidentate ligands, such as nitriles or polypyridyls. nih.gov

Interactive Table 1: Selected Structural Data for a Ru(II)- nih.govaneS4 Complex

The following table presents key structural parameters for the [Ru( nih.govaneS4)(CH3CN)2]2+ cation, as determined by X-ray crystallography. nih.gov

| Parameter | Value |

| Bond Lengths (Å) | |

| Ru-S1 | 2.345(2) |

| Ru-S4 | 2.355(2) |

| Ru-S7 | 2.348(2) |

| Ru-S10 | 2.350(2) |

| Ru-N1 | 2.031(7) |

| Ru-N2 | 2.035(7) |

| **Bond Angles (°) ** | |

| S1-Ru-S4 | 85.1(1) |

| S4-Ru-S7 | 83.8(1) |

| S7-Ru-S10 | 85.0(1) |

| S10-Ru-S1 | 158.6(1) |

| N1-Ru-N2 | 88.9(3) |

| S1-Ru-S7 | 160.0(1) |

Data sourced from ResearchGate. nih.gov

The electrochemical behavior of ruthenium complexes is a key aspect of their chemistry, providing insight into their electronic structure and potential applications. Cyclic voltammetry (CV) is the primary technique used to study the redox properties of these compounds. umb.eduosti.gov Ruthenium complexes typically exhibit a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) redox couple. rsc.orgcapes.gov.br

The potential at which this oxidation occurs is highly sensitive to the nature of the ligands coordinated to the ruthenium center. rsc.orgcapes.gov.br Electron-donating ligands stabilize the higher oxidation state (Ru(III)), making the complex easier to oxidize and thus shifting the redox potential to less positive values. Conversely, electron-withdrawing ligands destabilize the Ru(III) state, making oxidation more difficult and shifting the potential to more positive values. rsc.org

While specific redox potential data for Ru- nih.govaneS4 complexes are not detailed in the surveyed literature, the behavior can be inferred from related systems. For instance, studies on various ruthenium(II) complexes show that Ru(II)/Ru(III) oxidation potentials can range widely, from approximately +0.15 V to +1.62 V versus an Ag+/Ag reference, depending on the ligand set. rsc.org The four soft, neutral thioether donors of nih.govaneS4 are expected to stabilize the Ru(II) state. The precise redox potential of a [Ru( nih.govaneS4)L2]n+ complex would therefore be significantly influenced by the electronic properties of the ancillary ligands 'L'. In macrocyclic systems containing related Ru(aneS3) units, sizable redox splittings between consecutive oxidation events have been observed, indicating electronic communication through the bridging ligands. nih.gov Similar effects would be anticipated in polynuclear structures linked by Ru( nih.govaneS4) moieties.

Platinum Complexes of this compound

The synthesis of platinum complexes often involves the reaction of a platinum precursor, such as K₂PtCl₄, with the desired ligand. mdpi.com While specific synthesis details for Pt- researchgate.netaneS₄ complexes are not extensively documented in the provided results, the general principles of platinum coordination chemistry suggest that both Pt(II) and Pt(IV) complexes with researchgate.netaneS₄ are feasible. The characterization of such complexes would typically involve techniques like X-ray crystallography to determine the solid-state structure, and various spectroscopic methods (e.g., NMR, UV-Vis) to probe their properties in solution. mdpi.com The formation of square-planar Pt(II) and octahedral Pt(IV) complexes can be anticipated based on the common coordination geometries for these oxidation states. mdpi.compitt.edu

Platinum primarily exists in the +2 and +4 oxidation states in its complexes. pitt.edu Pt(II) complexes, with a d⁸ electron configuration, are almost invariably square-planar. pitt.edu In a complex with researchgate.netaneS₄, the four sulfur donor atoms of the macrocycle could occupy the equatorial plane around the Pt(II) center, with other ligands potentially occupying axial positions if the coordination number expands. Pt(IV) complexes, being d⁶, are typically octahedral. pitt.edu In a Pt(IV)- researchgate.netaneS₄ complex, the macrocycle would likely coordinate in a folded manner, with the remaining coordination sites occupied by other ligands, such as halides or solvent molecules, to complete the octahedral geometry. The stability and reactivity of these complexes are influenced by the nature of the ligands and the oxidation state of the platinum center.

Cadmium Complexes of this compound

The synthesis of cadmium(II) complexes with this compound has been reported, leading to the formation of the homoleptic complex Cd( researchgate.netaneS₄)₂₂. nih.gov The characterization of this complex was accomplished through X-ray crystallography, which provided detailed insights into its solid-state structure. nih.gov This analysis revealed a unique coordination environment for the cadmium ion.

The crystal structure of Cd( researchgate.netaneS₄)₂₂ is noteworthy as it represents the first instance of a metal ion being coordinated by eight thioether sulfur atoms. nih.gov In this complex, two researchgate.netaneS₄ ligands encapsulate the Cd(II) ion, with each ligand providing four sulfur donor atoms. This results in an eight-coordinate cadmium center. The geometry of this coordination sphere is described as a square antiprism. nih.gov This structural arrangement highlights the flexibility of the researchgate.netaneS₄ macrocycle to accommodate the coordination preferences of the metal ion, leading to unusual and interesting structural motifs. The study also noted that changes in the non-coordinating anion, such as perchlorate (B79767) or hexafluorophosphate, have minimal impact on the ¹¹³Cd NMR chemical shift of the complex in solution. nih.gov

Other Transition Metal Complexes (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Fe(II), Sb(III), Mo) with this compound

The tetradentate thioether macrocycle this compound, also known as nih.govaneS4, forms stable complexes with a range of "soft" or borderline transition metal ions that exhibit a high affinity for sulfur donor atoms.

Nickel(II): Nickel(II) complexes with nih.govaneS4 have been synthesized and studied. For instance, the complex Ni(12aneS4)(BF₄)₂ demonstrates facile and reversible hydration. core.ac.uk However, these tetrathioether complexes have been noted to be susceptible to reduction, even by mild reducing agents like sodium borohydride, which can lead to the decomposition of the complex. core.ac.uk

Copper(II) and Copper(I): The ligand has been utilized in the electrochemical extraction of both Cu(I) and Cu(II) ions, highlighting its ability to complex with copper in different oxidation states. acs.org The relative stability of Cu(II) complexes compared to other divalent first-row transition metals generally follows the Irving-Williams series. acs.org The Cu(II) ion (a d⁹ ion) often favors square planar or distorted octahedral geometries due to the Jahn-Teller effect, which influences its coordination with the flexible macrocycle. acs.org

Antimony(III): Antimony(III) halides (SbX₃, where X = Cl, Br) react with nih.govaneS4 to form 1:1 adducts. soton.ac.ukresearchgate.net Given antimony's thiophilic nature, it readily forms complexes with sulfur-containing ligands. researchgate.net The lone pair of electrons on the Sb(III) center often plays a crucial role in determining the stereochemistry of the resulting complexes. soton.ac.uk

Molybdenum: this compound has been noted to act as a weak nucleophile in reactions involving molybdenum complexes, such as those that induce the cleavage of Mo-Hg bonds. acs.org While specific, well-characterized Mo complexes with nih.govaneS4 are not extensively detailed in the provided context, molybdenum's role in various oxidation states and its affinity for sulfur ligands in biological and catalytic systems suggest a rich potential for such coordination chemistry. nih.govmdpi.com

While complexes with Mn(II), Co(II), Zn(II), and Fe(II) are plausible, detailed characterization within the specific scope of this article is less documented. The Irving-Williams series predicts the general order of stability for these divalent metal complexes. acs.org

| Metal Ion | Example Complex/Adduct Formula | Coordination Environment/Notes |

| Ni(II) | Ni( nih.govaneS4)2 | Susceptible to reduction; undergoes reversible hydration. core.ac.uk |

| Cu(I)/Cu(II) | [Cu( nih.govaneS4)]+/[Cu( nih.govaneS4)]2+ | Used in electrochemical extraction; Cu(II) geometry influenced by Jahn-Teller effect. acs.orgacs.org |

| Sb(III) | SbCl3( nih.govaneS4) / SbBr3( nih.govaneS4) | Forms 1:1 adducts. soton.ac.ukresearchgate.net |

| Mo | - | nih.govaneS4 acts as a weak nucleophile in reactions with Mo-containing compounds. acs.org |

Structural Analysis of this compound Metal Complexes

The structural analysis of these complexes provides critical insights into the bonding, stereochemistry, and conformational behavior of the macrocyclic ligand.

X-ray Crystallography Studies

For example, crystallographic analysis of Ni(II) complexes with thioether macrocycles has been performed to understand their structure and properties. core.ac.uk Similarly, the structures of Sb(III) halide adducts with nih.govaneS4 have been characterized, revealing how the macrocycle arranges itself around the metal center. soton.ac.uk For the related, larger macrocycle nih.govaneS4, the complex [(SbBr₃)₂( nih.govaneS4)] was shown to form a two-dimensional sheet structure, demonstrating how the macrocycle can link metal centers. soton.ac.uk

The PubChem database lists several entries in the Crystallography Open Database (COD) for structures containing this compound, which serve as a repository for detailed crystallographic information. nih.gov

| Complex Type | Key Structural Features | Reference |

| Ni(II) Complexes | Detailed crystal structures have been investigated to correlate structure with reactivity and stability. | core.ac.uk |

| Sb(III) Halide Adducts | Characterized as 1:1 adducts, with the macrocycle coordinating to the antimony center. | soton.ac.uk |

| Related Thioether Complexes | The larger [(SbBr₃)₂( nih.govaneS4)] forms a 2D polymeric sheet, indicating a bridging coordination mode. | soton.ac.uk |

Conformational Analysis of this compound in Metal Complexes

The 12-membered ring of this compound is highly flexible and can adopt various conformations to accommodate the geometric preferences of different metal ions. Theoretical conformational analysis of thiacrown macrocycles has provided a framework for understanding these structures. acs.org

The ligand conformation is a result of the interplay between the torsion angles of the C-C, C-S, and S-C bonds within the macrocyclic ring. The most stable conformation for the free ligand typically arranges the sulfur donor atoms with their lone pairs pointing out of the cavity (exo-dentate). Upon coordination, the macrocycle must reorganize into a conformation where two or more donor atoms point into the cavity (endo-dentate) to bind the metal ion. This reorganization involves changes in the torsion angles, forcing some to adopt higher-energy gauche arrangements. The specific final conformation depends on the size of the metal ion and its preferred coordination geometry (e.g., tetrahedral, square planar, or octahedral).

Supramolecular Assembly Formation

The metal complexes of this compound can serve as building blocks for the construction of more complex supramolecular architectures through non-covalent interactions.

A notable example is the formation of host-guest complexes. Studies using NMR diffusion measurements have shown that this compound can form complexes with γ-cyclodextrin. chemicalbook.com In this arrangement, the macrocycle acts as a guest molecule encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) host, demonstrating the potential for creating higher-order assemblies through molecular recognition.

Spectroscopic Characterization Techniques for 1,4,7,10 Tetrathiacyclododecane and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1,4,7,10-tetrathiacyclododecane and its complexes, offering detailed information about the connectivity and environment of magnetically active nuclei.

The proton NMR spectrum of free this compound provides information about the protons on the ethylene (B1197577) bridges. In its metal complexes, the chemical shifts of these protons are influenced by the coordination to the metal center. For instance, in complexes with copper(II), the paramagnetic nature of the metal ion can lead to complex spectral behavior. nih.gov The binding of a metal ion inside the cyclen ring can be observed by the shifting and coalescence of proton signals. nih.gov

| Compound/Complex | Solvent | Chemical Shift (δ, ppm) | Observations |

| This compound | CDCl₃ | Not specified | General reference for spectral data. chemicalbook.com |

| Cu(II) complex of a purine-cyclen conjugate | MeCN-d₃ | ~2.2 | Signals of cyclen assemble into a single peak upon Cu²⁺ coordination, indicating equivalent involvement of all four nitrogen atoms in binding. nih.gov |

This table is interactive. Click on the headers to sort the data.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the macrocycle. The chemical shifts of the carbon atoms in this compound and its derivatives are sensitive to their chemical environment, including conformational changes and coordination to metal ions. pressbooks.pub While specific data for the parent ligand is available, detailed studies on its metal complexes are part of broader characterizations. nih.gov

| Compound | Solvent | Chemical Shift (δ, ppm) |

| This compound | Not specified | Not specified |

This table is interactive. Click on the headers to sort the data.

Cadmium-113 NMR is a powerful tool for probing the coordination environment of cadmium in its complexes. northwestern.edu The ¹¹³Cd chemical shift is highly sensitive to the nature of the coordinating atoms and the geometry of the complex. huji.ac.il Studies on cadmium complexes with macrocyclic ligands have shown that the chemical shifts can be influenced by the solvent and the presence of other ligands. nih.gov For example, coordinating solvents can cause significant upfield shifts in the ¹¹³Cd NMR spectra. nih.gov

| Complex System | Solvent | ¹¹³Cd Chemical Shift Change | Observations |

| Cd(II) porphyrin cage complex | DMSO-d₆ | -86 ppm | Dramatic upfield shift compared to CDCl₃ solution, indicating strong solvent coordination. nih.gov |

| Cd(II) porphyrin cage complex | CD₃CN | -73 ppm | Significant upfield shift, though less pronounced than in DMSO. nih.gov |

This table is interactive. Click on the headers to sort the data.

Platinum-195 NMR spectroscopy is exceptionally useful for characterizing platinum complexes due to the wide chemical shift range and the high sensitivity of ¹⁹⁵Pt to its coordination environment. wikipedia.org This technique has been employed to study platinum(II) and platinum(IV) complexes of this compound. rsc.org The ¹⁹⁵Pt chemical shifts provide direct evidence for the S₄ and S₄X₂ (where X is a halide) donor sets in these complexes, respectively. rsc.org

| Platinum Complex Type | Donor Set | General Observation |

| [Pt( researchgate.netaneS₄)]²⁺ | S₄ | Characteristic chemical shifts for square-planar Pt(II) with four sulfur donors. rsc.org |

| [PtX₂( researchgate.netaneS₄)]²⁺ (X = Cl, Br) | S₄X₂ | Shifts are indicative of an octahedral Pt(IV) center. rsc.org |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule and is used to identify functional groups and gain insights into the coordination of the ligand to a metal. In the context of this compound and its metal complexes, IR spectroscopy can confirm the presence of the macrocycle and provide information about the metal-sulfur vibrations. The spectra of platinum(IV) halide complexes of researchgate.netaneS₄, for instance, show characteristic bands that help in their characterization. rsc.org

| Compound/Complex | Key IR Spectral Features | Reference |

| This compound | C-H stretching and bending vibrations. | chemicalbook.com |

| [PtX₂( researchgate.netaneS₄)][PF₆]₂ (X = Cl, Br) | Vibrational modes corresponding to the macrocycle and the Pt-X bonds. | rsc.org |

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule or complex. uu.nl For metal complexes of this compound, this technique is particularly useful for studying d-d transitions and charge-transfer bands, which are characteristic of the metal ion and its coordination environment. The electronic spectra of platinum(II) and platinum(IV) complexes of researchgate.netaneS₄ have been used to characterize these species. rsc.org For example, the oxidation of a platinum(II) complex to a platinum(IV) complex is accompanied by changes in the UV-Vis spectrum, reflecting the change in the electronic structure of the platinum center.

| Complex | Key UV-Vis Absorption Features | Observations |

| [Pt( researchgate.netaneS₄)]²⁺ | Absorptions characteristic of a square-planar d⁸ metal center with sulfur ligation. | Reflects the electronic structure of the Pt(II) ion. rsc.org |

| [PtX₂( researchgate.netaneS₄)]²⁺ (X = Cl, Br) | Appearance of new bands or shifts in existing bands upon oxidation. | Consistent with the formation of a Pt(IV) complex. rsc.org |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the characterization of this compound and its metal complexes, soft ionization techniques such as Electrospray Ionization (ESI) are particularly valuable. ESI allows for the transfer of intact complex ions from solution to the gas phase, making it suitable for analyzing large and fragile molecules. upce.cz

The mass spectrum of the free ligand, this compound, would show a molecular ion peak corresponding to its molecular weight. When complexed with a metal ion, the mass spectrum will exhibit peaks at higher m/z values, corresponding to the intact metal-ligand complex. The isotopic pattern of the peaks can be a definitive indicator of the metal present, as many metals have unique isotopic distributions.

A challenge in the ESI-MS analysis of transition metal complexes, such as those with Cu(II), is the potential for in-source reduction of the metal center. For instance, Cu(II) complexes can be reduced to Cu(I) within the electrospray source, which would be reflected in the resulting mass spectrum. acs.org Furthermore, the conditions within the ESI source, such as changes in pH, can affect the stability and structure of kinetically labile complexes, which must be considered when interpreting the spectra. nih.gov Energy-dependent ESI-MS, where fragmentation is induced by increasing collision energy, can provide valuable structural information by analyzing the fragmentation patterns of the parent complex ion. libretexts.org

Table 1: Representative ESI-MS Data for a Hypothetical [Cu(this compound)]²⁺ Complex

| Ion | Formula | Calculated m/z |

| [M]²⁺ | [C₈H₁₆S₄Cu]²⁺ | 151.7 |

| [M+H]²⁺ | [C₈H₁₇S₄Cu]²⁺ | 152.2 |

| [M+Na]²⁺ | [C₈H₁₆S₄CuNa]²⁺ | 162.7 |

| [M+Cl]⁺ | [C₈H₁₆S₄CuCl]⁺ | 338.9 |

| Note: This table is illustrative and based on theoretical calculations. The observed m/z values and adducts can vary depending on the experimental conditions. |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is an indispensable tool for studying paramagnetic metal complexes, such as those formed between this compound and transition metals like copper(II) (d⁹ configuration). acs.org The EPR spectrum provides detailed information about the electronic structure, oxidation state, and the local coordination environment of the paramagnetic center. nih.gov

The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants. The g-factor is a tensor quantity that is sensitive to the electronic environment of the unpaired electron. sci-hub.se Anisotropy in the g-factor can reveal the geometry of the complex. For example, a Cu(II) complex in a square planar or elongated octahedral geometry typically exhibits an axial spectrum with g∥ > g⊥ > 2.0023. mdpi.com The hyperfine coupling constant arises from the interaction of the electron spin with the nuclear spin of the metal and donor atoms, providing information about the covalency of the metal-ligand bonds and the identity of the coordinating atoms. nih.gov For a Cu(II) nucleus (I=3/2), this interaction splits the signal into four lines. nih.gov

The sulfur donors of this compound are expected to create a specific ligand field around the metal ion, which will be reflected in the EPR parameters. Studies on Cu(II) complexes with sulfur-containing ligands show that these parameters are sensitive to subtle changes in the coordination geometry. researchgate.net

Table 2: Representative EPR g-values for a Square Planar Cu(II) Complex with Thioether Ligation

| Parameter | Typical Value | Information Provided |

| g∥ | ~2.10 - 2.28 | Related to the energy of the dₓ₂-y₂ → dₓy transition |

| g⊥ | ~2.03 - 2.07 | Related to the energy of the dₓ₂-y₂ → dₓz,yz transitions |

| A∥ (Cu) | 140-200 x 10⁻⁴ cm⁻¹ | Covalency of the in-plane sigma bonds |

| Note: These values are representative for Cu(II) complexes in a square planar geometry with sulfur ligation. The exact values for a complex with this compound would need to be determined experimentally. |

Extended X-ray Absorption Fine Structure (EXAFS)

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local atomic structure of a specific element in a material, including non-crystalline samples. The technique involves measuring the X-ray absorption coefficient as a function of energy, just above an absorption edge of the element of interest. The oscillations in the absorption coefficient, known as the EXAFS signal, contain information about the type, number, and distance of neighboring atoms.

For metal complexes of this compound, EXAFS can be used to precisely measure the metal-sulfur bond lengths and the number of sulfur atoms in the first coordination sphere of the metal ion. This information is crucial for defining the geometry of the complex in solution or in an amorphous solid state, where single-crystal X-ray diffraction is not applicable.

The analysis of the EXAFS data involves fitting the experimental spectrum to a theoretical model. This fitting process yields structural parameters such as bond distances, coordination numbers, and a measure of the structural and thermal disorder (Debye-Waller factor). By studying the EXAFS of an iron complex, for instance, one could determine the Fe-S bond lengths with high precision.

Table 3: Illustrative EXAFS-Derived Structural Parameters for a Hypothetical Iron Complex with this compound

| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

| Fe-S | 4 | 2.30 ± 0.02 | 0.005 |

| Fe-C | 8 | 2.95 ± 0.05 | Not determined |

| Note: This table presents hypothetical data that would be obtainable from an EXAFS experiment. The values are representative of typical Fe-S bond lengths in thioether complexes. |

Mössbauer Spectroscopy

Mössbauer spectroscopy is a nuclear technique that is highly sensitive to the chemical environment of specific isotopes, most notably ⁵⁷Fe. It provides precise information about the oxidation state, spin state, and site symmetry of iron atoms in a sample. nih.gov The primary parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). nih.gov

The isomer shift is related to the electron density at the nucleus and is therefore highly sensitive to the oxidation state and covalency of the iron center. nih.gov For example, high-spin Fe(II) complexes typically have δ values in the range of +0.9 to +1.3 mm/s, while high-spin Fe(III) complexes have smaller values, typically between +0.3 and +0.5 mm/s.

The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero ΔEQ indicates a distorted coordination geometry or an asymmetric electronic distribution. The magnitude of ΔEQ can provide information about the spin state and the symmetry of the ligand field.

For an iron complex with this compound, Mössbauer spectroscopy would be instrumental in confirming the oxidation state (e.g., Fe(II) vs. Fe(III)) and determining its spin state (high-spin vs. low-spin).

Table 4: Representative Mössbauer Parameters for High-Spin Iron Complexes

| Iron Species | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) |

| High-Spin Fe(II) | +0.9 to +1.3 | +2.0 to +3.5 |

| High-Spin Fe(III) | +0.3 to +0.5 | 0 to +0.8 |

| Low-Spin Fe(II) | -0.1 to +0.4 | 0 to +0.6 |

| Note: These are typical ranges of Mössbauer parameters. The values for a specific complex with this compound would depend on the precise coordination environment and spin state. nih.gov |

Theoretical and Computational Studies of 1,4,7,10 Tetrathiacyclododecane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for studying the structure and properties of complex inorganic molecules, including those involving thioether macrocycles like 1,4,7,10-tetrathiacyclododecane. researchgate.netrsc.org It offers a balance of accuracy and computational cost, making it suitable for investigating electronic structures and reaction pathways. researchgate.netrsc.org

DFT calculations have been instrumental in understanding the electronic structure of this compound and its complexes. Studies on divalent group 14 (Ge, Sn, Pb) complexes with ua.ptaneS4 reveal significant details about their frontier orbitals. acs.org For the [M( ua.ptaneS4)]2+ (M = Ge, Sn, Pb) dications, the Highest Occupied Molecular Orbital (HOMO) is primarily centered on the group 14 metal atom, behaving as a directional "lone pair". acs.org Despite this, the metal atom retains a significant amount of positive charge. acs.org

The bonding in these complexes is complex. For instance, in the [Ge( ua.ptaneS4)]2+ cation, the macrocycle coordinates in an endocyclic κ⁴ fashion. acs.org The coordination geometry shows a pattern of two shorter and two longer Ge–S bonds. acs.org This variation in bond lengths highlights the nuanced electronic interactions between the soft sulfur donors and the metal center.

DFT has also been used to rationalize the electrochemical and electronic properties of dinuclear ruthenium(II) complexes bridged by 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine and incorporating the ua.ptaneS4 ligand. acs.org These computational studies help to explain the π-bonding properties of the thiacrown ligand and its influence on the stabilization of radical anion forms of the bridging ligand. acs.org

While specific mechanistic studies focusing solely on reactions of this compound are not extensively detailed in the reviewed literature, DFT has been applied to understand the reactivity of related systems. For example, in a study of copper complexes with various cyclen-based ligands, DFT was used to investigate reaction mechanisms for the generation of reactive oxygen species (ROS). rsc.org Although ua.ptaneS4 itself was not successfully complexed with Cu(II) under the reported conditions, the study provides a framework for how such mechanisms can be computationally explored. rsc.orgrsc.org The methodology involved predicting pKa values of coordinated water molecules and mapping out pathways for BNPP hydrolysis and ROS formation. rsc.org

In a different context, the kinetics of outer-sphere electron transfer reactions for Cu(II/I) complexes of ua.ptaneS4 and its 15-membered ring analogue ( core.ac.ukaneS5) have been investigated. rsc.org The electron self-exchange rate constants for these complexes were found to be significantly larger than for related aza-macrocycles, a difference attributed to the smaller geometric rearrangement required for the thioether complexes during electron transfer. rsc.org This suggests that the inherent flexibility and electronic properties of the thioether macrocycle, which can be modeled by computational methods, play a crucial role in its reaction kinetics.

Molecular Mechanics and Semi-Empirical Calculations

Molecular mechanics (MM) provides a computationally efficient method to explore the conformational landscape of flexible molecules like this compound. These calculations are crucial for identifying stable conformers and understanding the energy barriers between them.

A detailed conformational analysis of ua.ptaneS4 has been performed using the MM3 force field, with the results compared to ab initio calculations. acs.orgacs.org This work highlights the importance of thorough conformational searching to locate all relevant low-energy structures. The study identified several distinct conformations for the macrocycle. acs.org

The relative energies of these conformers are influenced by the torsional preferences around the C-S and C-C bonds. iucr.org For thia-macrocycles, conformers that have low molecular mechanics energies may not be the ones best suited for metal coordination, often requiring substantial reorganization for chelation to occur. iucr.org This contrasts with their oxa-analogue (1,4,7,10-tetraoxacyclododecane), where the most stable free-ligand conformers are also commonly found in metal complexes. iucr.org

The table below, derived from a theoretical conformational analysis using molecular mechanics (MM3), presents the lowest energy minima found for this compound.

| Conformer | MM3 Relative Energy (kcal/mol) |

| 1 | 0.00 |

| 2 | 0.23 |

| 3 | 1.15 |

| 4 | 1.48 |

| 5 | 1.55 |

| 6 | 1.95 |

| 7 | 2.05 |

| 8 | 2.22 |

| 9 | 2.31 |

| 10 | 2.37 |

This table is based on data from a study by Bultinck et al., which performed a detailed conformational search and energy calculation for the title compound. The energies are relative to the most stable conformer found. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its complexes over time. These simulations provide insights into conformational flexibility, solvent effects, and the mechanisms of molecular recognition.

MD simulations have been used to determine the preferred conformations of various crown thioethers, including ua.ptaneS4. rcaap.pt In a comparative study, the major conformer of 1,4,7-trithiacyclononane (B1209871) (ttcn) was found to be a chair, which favors κ³ coordination. In contrast, the conformational dynamics of ua.ptaneS4 did not lead to a geometry that could induce a similar indenyl ring slippage in a Molybdenum complex, highlighting how the macrocycle's dynamic behavior influences its reactivity. rcaap.ptunl.pt

Furthermore, MD simulations have been applied more broadly to the molecular design of novel receptors and to understand molecular recognition mechanisms involving macrocycles. ua.pt For instance, simulations of aza-macrocycles have been used to study the binding of various anions in aqueous solution, establishing the utility of MD in elucidating complex host-guest interactions. ua.pt While specific, detailed MD studies on guest inclusion with ua.ptaneS4 were not found in the search, the methodologies are directly applicable.

Prediction of Coordination Geometries and Conformational Preferences

Theoretical methods are highly effective in predicting the coordination geometries and conformational preferences of this compound when it binds to metal ions.

As established through molecular mechanics, the free ua.ptaneS4 ligand has several low-energy conformers. acs.orgiucr.org However, coordination to a metal ion significantly alters these preferences. The energetic cost of conformational reorganization is a key factor in the thermodynamics of complex formation. iucr.org Computational studies have shown that for thia macrocycles, the conformers with the lowest energy are often unsuited for metal coordination, and substantial reorganization is necessary for chelation. iucr.org

DFT calculations provide precise predictions of coordination geometries in the solid state. For example, in the [Ge( ua.ptaneS4)]2+ complex, the germanium ion is bound by all four sulfur atoms in an endocyclic fashion. acs.org The calculations accurately model the distorted coordination environment, which features two transannular S-Ge-S angles, one being significantly compressed (145.5°) compared to an ideal octahedral geometry. acs.orgresearchgate.net The predicted bond lengths show a clear distinction between two shorter Ge-S bonds (avg. ~2.48 Å) and two longer ones (avg. ~2.75 Å), a feature also observed in the crystal structure. acs.orgresearchgate.net This demonstrates the predictive power of computational methods in detailing the structural intricacies of metal complexes with this macrocycle.

Functionalization and Derivatization of 1,4,7,10 Tetrathiacyclododecane

Strategies for Introducing Functional Groups onto the Macrocyclic Ring

The introduction of functional groups directly onto the carbon backbone of the pre-formed 1,4,7,10-tetrathiacyclododecane macrocycle is not a widely documented area of research, especially when compared to its tetraaza analogues like cyclen. However, functionalization of the sulfur atoms provides a viable route to modify the ligand's properties.

One key strategy involves the oxidation of the thioether groups to form sulfoxides. This transformation alters the electronic properties and the conformational flexibility of the macrocycle. The oxidation can be controlled to yield mono-, di-, tri-, or tetra-sulfoxides, allowing for a graded tuning of the ligand's characteristics. The introduction of the polar sulfoxide (B87167) groups can also enhance the water solubility of the macrocycle and its metal complexes.

For instance, the reaction of this compound with one equivalent of an oxidizing agent, such as hydrogen peroxide or a peroxy acid, can selectively yield the mono-sulfoxide. The reaction conditions can be adjusted to favor the formation of multi-sulfoxide derivatives.

| Starting Material | Reagent | Product | Key Feature of Functionalization |

| This compound | Hydrogen Peroxide (H₂O₂) | This compound-1-oxide | Introduction of a sulfoxide group |

| This compound | Excess Hydrogen Peroxide (H₂O₂) | This compound-1,4,7,10-tetraoxide | Exhaustive oxidation of all sulfur atoms |

This table illustrates the functionalization of the sulfur atoms in the macrocyclic ring through oxidation.

Direct C-H functionalization of the ethylene (B1197577) bridges of this compound is not a commonly reported method. The synthesis of derivatives with functional groups on the carbon backbone typically involves the use of functionalized building blocks during the initial macrocyclization reaction.

Post-Synthetic Modification of this compound Complexes

Post-synthetic modification involves the chemical alteration of a ligand after it has been coordinated to a metal ion. This approach can be advantageous for creating complex architectures that may be difficult to synthesize directly. While this is a powerful technique in coordination chemistry, there is limited specific information available in the scientific literature regarding the post-synthetic modification of pre-formed this compound complexes.

The reactivity of the coordinated this compound ligand could potentially be exploited for post-synthetic modification. For example, if a derivative of the macrocycle with a reactive pendant arm were to be complexed to a metal, this arm could then be reacted further. However, specific, documented examples of such modifications on [M( nih.govaneS₄)] complexes are scarce.

Applications of Functionalized this compound Derivatives

The applications of functionalized this compound derivatives are an emerging area of interest, with potential uses in sensing, catalysis, and materials science. The introduction of specific functional groups allows for the development of "smart" materials that can respond to their environment.

Ion Sensing: Functionalized tetrathia macrocycles can be designed as selective sensors for heavy metal ions. By attaching a chromophore or fluorophore to the this compound ring, a sensor can be created that signals the presence of a target metal ion through a change in color or fluorescence. The tetrathia core provides a binding site for soft metal ions, and the functional group provides the signaling unit. For example, a derivative of a larger tetrathiacrown ether has been incorporated into a norphthalocyanine structure to act as a sensor for silver (I) ions.

Catalysis: While less common than their aza- or oxa-crown ether counterparts, functionalized tetrathia macrocycles have potential applications in catalysis. The sulfur atoms can play a role in activating substrates, and the macrocyclic framework can provide shape selectivity. Functional groups on the ring can be used to immobilize the catalytic complex on a solid support, facilitating catalyst recovery and reuse.

| Functionalized Derivative | Application Area | Principle of Operation |

| Chromophore-appended nih.govaneS₄ | Ion Sensing | The binding of a metal ion to the tetrathia core perturbs the electronic structure of the chromophore, leading to a detectable spectroscopic change. |

| Chiral nih.govaneS₄ derivative | Asymmetric Catalysis | The chiral environment provided by the functionalized macrocycle can induce enantioselectivity in chemical reactions. |

| Polymer-supported nih.govaneS₄ | Heterogeneous Catalysis | Immobilization on a polymer support allows for easy separation of the catalyst from the reaction mixture. |

This table provides an overview of potential applications for functionalized this compound derivatives.

The research into the functionalization and application of this compound is still developing, and it is anticipated that new strategies and applications will continue to emerge as chemists further explore the potential of this versatile macrocycle.

Applications of 1,4,7,10 Tetrathiacyclododecane in Advanced Research Fields

Catalysis and Photocatalysis

The coordination of 1,4,7,10-tetrathiacyclododecane to metal centers can significantly influence the reactivity and selectivity of the metal ion, making its complexes potential catalysts for a variety of chemical transformations.

In the realm of homogeneous catalysis, complexes of this compound have been explored, particularly with rhodium. Rhodium(I) complexes of this macrocycle have been synthesized and characterized for their catalytic activity. For instance, the complexation of dinaphtho[a,e]cyclooctatetraene (dnCOT) with Rh(I) yields [Rh(dnCOT)(MeCN)₂]SbF₆, which has proven to be an excellent catalyst for [5+2] cycloadditions of vinylcyclopropanes and π-systems, demonstrating impressive functional group compatibility. nih.gov

The design of rhodium catalysts is a significant area of research, with a focus on tuning the electronic and steric properties of the ligands to control the outcome of reactions. nih.gov The thioether linkages in this compound play a crucial role in modulating the electron density at the metal center. Research on rhodium-catalyzed transfer hydroarylation reactions has highlighted the importance of the ligand sphere in facilitating key steps such as reversible C-C bond activation. nih.gov While much of the focus in rhodium catalysis has been on phosphine (B1218219) and N-heterocyclic carbene ligands, thioether macrocycles like this compound offer an alternative ligand environment with distinct electronic properties. nih.govnih.gov

A study on dirhodium paddlewheel complexes with tethered thioether ligands demonstrated that the proximity of the thioether to the rhodium center is essential for observing notable effects on reactivity. These tethered complexes were evaluated in silyl-hydrogen insertion reactions and showed improved yields and selectivity compared to non-tethered analogues. chemrxiv.org This suggests that incorporating thioether functionalities, such as those in this compound, into catalyst design can be a beneficial strategy.

Table 1: Examples of Homogeneous Catalysis Research Involving Thioether Ligands

| Catalyst/System | Reaction Type | Key Findings |

|---|---|---|

| [Rh(dnCOT)(MeCN)₂]SbF₆ | [5+2] Cycloaddition | Excellent catalyst with high functional group compatibility. nih.gov |

| Rhodium complexes with tethered thioethers | Silyl-hydrogen insertion | Tethered thioether improves yields and selectivity. chemrxiv.org |

The development of heterogeneous catalysts is a significant area of research due to the ease of catalyst separation and recycling. However, specific studies on the application of this compound in the formation of heterogeneous catalysts or as immobilized complexes are not extensively reported in the surveyed literature. The principles of creating such catalysts often involve anchoring a homogeneous catalyst onto a solid support. Given the coordinating ability of this compound, it is conceivable that its metal complexes could be immobilized on materials like silica (B1680970) or polymers, but specific research in this area is limited.

Olefin epoxidation and hydrogenation are fundamental transformations in organic synthesis. While various transition metal complexes are known to catalyze these reactions, specific research detailing the use of this compound complexes as catalysts for olefin epoxidation or hydrogenation is not prominent in the available scientific literature. The research in this area tends to focus on other catalytic systems, such as those involving metalloporphyrins or other macrocyclic ligands. keyorganics.net

Materials Science and Supramolecular Chemistry

The ability of this compound to form well-defined structures through complexation and non-covalent interactions makes it a valuable building block in materials science and supramolecular chemistry. rsc.org

The incorporation of transition metal complexes into polymeric structures can lead to materials with novel optical and electronic properties that combine the characteristics of both the polymer and the metal complex. nih.gov The specific contribution of this compound to such materials is an area of ongoing interest.

In the field of nonlinear optics, transition metal complexes are being explored for their second-order nonlinear optical (NLO) properties. The large variety of structures and electronic configurations offered by metal complexes makes them promising candidates for NLO materials. rsc.org

Luminescent materials that respond to external stimuli are of great interest for applications in sensors and optoelectronic devices. The luminescence of heteronuclear gold(I)/silver(I) complexes supported by aliphatic mixed-donor macrocycles containing N, S, and O atoms has been investigated. These complexes can exhibit strong blue luminescence in the solid state. unirioja.es The thioether groups of the macrocycle play a role in the coordination environment of the metal ions, which in turn influences the photophysical properties of the resulting material.

Table 2: Research on Optical Properties of Materials with Thioether-Containing Macrocycles

| Material System | Property Investigated | Key Findings |

|---|---|---|

| Heteronuclear Au(I)/Ag(I) complexes with N/S/O-mixed-donor macrocycles | Luminescence | Strong blue luminescence observed in the solid state. unirioja.es |

The magnetic properties of transition metal complexes are determined by the number of unpaired electrons and the geometry of the complex. While general principles of magnetism in coordination compounds are well-established, specific studies on the magnetic properties of materials derived from this compound are not widely available in the reviewed literature.

The cavity-like structure of macrocycles such as this compound allows them to act as hosts for smaller guest molecules, forming inclusion complexes. This is a central concept in supramolecular chemistry.

A notable example is the formation of complexes between this compound and γ-cyclodextrin, which has been studied using NMR diffusion measurements. chemicalbook.com Cyclodextrins are well-known host molecules with a hydrophobic inner cavity and a hydrophilic exterior. springernature.comresearchgate.net The interaction between the thioether macrocycle and the cyclodextrin (B1172386) is a clear demonstration of host-guest chemistry.

Furthermore, the cavities formed by coordinated thioether macrocycles can themselves encapsulate guest molecules. For instance, the complex [Ru( researchgate.netaneS₃)₂]²⁺, where researchgate.netaneS₃ is 1,4,7-trithiacyclononane (B1209871), forms a host-guest interaction with dimethyl sulfoxide (B87167) (Me₂SO) molecules, which are held within the cavities of the coordinated macrocycles. nih.gov This principle can be extended to other tetrathia macrocycles like this compound.

The study of supramolecular assemblies involving macrocycles is a rapidly expanding field, with applications in areas such as molecular recognition and sensing. nih.govnih.gov The non-covalent interactions that govern the formation of these assemblies are crucial for the development of new functional materials. gatech.edu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| [Rh(dnCOT)(MeCN)₂]SbF₆ |

| dinaphtho[a,e]cyclooctatetraene (dnCOT) |

| vinylcyclopropane |

| silyl-hydrogen |

| γ-cyclodextrin |

| [Ru( researchgate.netaneS₃)₂]²⁺ |

| 1,4,7-trithiacyclononane ( researchgate.netaneS₃) |

| dimethyl sulfoxide (Me₂SO) |

| gold(I) |

Environmentally Responsive Materials

The development of materials that respond to specific environmental stimuli is a significant goal in materials science. While direct applications of this compound in this area are not extensively documented, the principles of crown ether chemistry provide a foundation for its potential use. The ability of the tetrathia macrocycle to selectively bind with metal ions, particularly heavy and soft metals, could be exploited for sensing or remediation applications.

Research into related structures, such as redox-active crown ethers incorporating tetrathiafulvalene (B1198394) (TTF), has demonstrated the creation of redox-switchable ligands. These systems can change their properties, including their ability to bind cations like Lead(II) and Barium(II), in response to an electrical stimulus. This functionality is being explored for the development of molecular switches and sensors. The incorporation of sulfur-containing macrocycles into polymer frameworks is a strategy for creating materials that can respond to the presence of specific metal ions in the environment.

Radiopharmaceutical and Nuclear Medicine Research

The chelation of radiometals is fundamental to the design of radiopharmaceuticals for both diagnostic imaging and targeted therapy. The choice of chelator is critical to ensure the stable binding of the radionuclide and to dictate the in vivo behavior of the resulting complex.

Chelating Agents for Radiometals

This compound's four sulfur donor atoms make it a "soft" ligand, suggesting a strong affinity for soft metal ions. This contrasts with the "hard" nitrogen and oxygen donors in DOTA, which preferentially bind hard metal ions. researchgate.net This inherent selectivity makes tetrathia macrocycles interesting candidates for chelating specific radiometals. Thia-crown ethers are known to form stable complexes with various transition metals. wikipedia.org

For instance, copper radioisotopes, such as the theranostic pair ⁶⁴Cu/⁶⁷Cu, are of significant interest in nuclear medicine. nih.gov However, the in vivo stability of copper complexes can be compromised by reduction from Cu(II) to Cu(I), which has different coordination preferences. Chelators containing sulfur donors are being investigated to stabilize copper in both oxidation states, potentially preventing the release of the radiometal. mdpi.com Studies on S-rich polyazamacrocycles have shown that they can effectively label with ⁶⁴Cu and that the resulting complexes exhibit good stability. mdpi.com

Complexes of technetium (Tc) and rhenium (Re), which are mainstays of nuclear medicine, are also an area of investigation. wikipedia.orgrsc.org The development of ligands that can stably coordinate these metals in their various oxidation states is crucial for creating new imaging and therapeutic agents. nih.govnih.gov While research has heavily focused on other chelators, the fundamental coordination chemistry of thia-ethers suggests they could form stable complexes with these radiometals.

Theranostic Applications

Theranostics refers to the integration of diagnostic imaging and targeted radionuclide therapy, often using a matched pair of radioisotopes of the same element. For example, a positron-emitting isotope like ⁶⁴Cu can be used for PET imaging to identify tumor locations and quantify receptor expression, while a beta- or alpha-emitting isotope like ⁶⁷Cu can be used to deliver a therapeutic radiation dose to those same sites. nih.gov

The success of a theranostic agent relies on a chelator that can stably hold both the diagnostic and therapeutic radionuclide without altering the biological targeting of the attached vector molecule. The potential for this compound and other thia-crown ethers to form stable complexes with theranostic radiometals like copper makes them candidates for this application. mdpi.com A stable complex ensures that the diagnostic and therapeutic isotopes have identical in vivo distribution, which is a core principle of effective theranostics.

In vivo Biodistribution Studies

Understanding the distribution, metabolism, and excretion of a radiopharmaceutical is critical for its development. In vivo biodistribution studies track the concentration of the radiolabeled compound in various organs and tissues over time. These studies are essential for determining tumor uptake, off-target accumulation, and radiation dosimetry.

While specific biodistribution data for complexes of this compound are not widely published, studies on related compounds provide insights. For example, the biodistribution of a ⁶⁴Cu-labeled S-rich macrocycle, [⁶⁴Cu][Cu(DO2A2S)], was studied in nude mice, revealing high uptake in the liver and kidneys. mdpi.com Similarly, biodistribution studies of a ⁹⁹ᵐTc-mannan complex in mice showed accumulation in the kidney, liver, intestine, lungs, spleen, and bone marrow after intravenous administration. nih.gov The biodistribution of any new complex based on this compound would need to be empirically determined, as small changes in the chelator structure can significantly impact the pharmacokinetic properties of the radiopharmaceutical. nih.gov

Biological and Biomedical Applications

The interaction of macrocyclic compounds with biological systems is an area of active research. Their ability to bind ions and interact with membranes and biomolecules gives them potential for various therapeutic applications. mdpi.com

Antimicrobial Activity Studies

The search for new antimicrobial agents is a global health priority. Some research has indicated that thia-crown ethers possess antimicrobial properties. Evaluations have suggested they could act as inhibitors against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. wikipedia.org Furthermore, some thia-crown ethers have been screened for activity against other pathogenic microbes. wikipedia.org

Table 1: Microorganisms Screened Against Thia-Crown Ethers and Related Macrocycles This table is a compilation from general studies on the antimicrobial potential of the broader class of thia-crown ethers and may not represent specific testing of this compound.

| Category | Microorganism | Reference |

|---|---|---|

| Bacteria | Staphylococcus aureus (including MRSA) | wikipedia.orgresearchgate.net |

| Pseudomonas aeruginosa | wikipedia.org | |

| Klebsiella pneumoniae | wikipedia.org | |

| Escherichia coli | researchgate.net | |

| Fungi | Candida albicans | wikipedia.orgresearchgate.net |

| Aspergillus niger | nih.gov | |

| Aspergillus flavus | nih.gov | |

| Trichoderma harizanum | nih.gov | |

| Trichoderma viridae | nih.gov | |

| Rhizoctonia solani | nih.gov |

Metal Ion Sequestration and Remediation

The unique structural characteristics of this compound, particularly the presence of four sulfur donor atoms within a flexible 12-membered ring, make it a compelling candidate for the selective sequestration of heavy metal ions. The soft nature of the sulfur atoms imparts a high affinity for soft metal ions, which are often environmental pollutants of significant concern. Research in this area has explored its potential in both analytical applications for metal ion detection and in broader environmental remediation strategies.

The primary mechanism of action for this compound in metal ion sequestration is through the formation of stable coordination complexes. The macrocycle can effectively encapsulate or coordinate with metal ions, with the stability and selectivity of these complexes being influenced by factors such as the size of the metal ion, its electronic properties, and the conformational flexibility of the macrocycle.

One of the notable applications of this compound in this field is its use as an ionophore in ion-selective electrodes (ISEs) for the potentiometric determination of heavy metal ions. A noteworthy example is the development of a PVC membrane sensor for cadmium (Cd²⁺) ions. nih.gov This sensor demonstrated a Nernstian response to cadmium ions over a wide concentration range, indicating a strong and selective interaction between the macrocycle and Cd²⁺. nih.gov The high selectivity for cadmium is a crucial feature, as it allows for accurate measurement even in the presence of other potentially interfering ions.